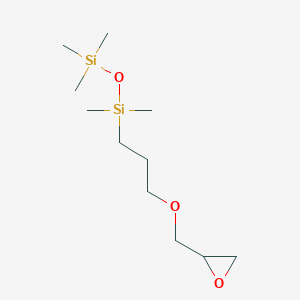

(3-Glycidoxypropyl)pentamethyldisiloxane

Vue d'ensemble

Description

(3-Glycidoxypropyl)pentamethyldisiloxane (CAS 18044-44-5) is an organosilicon compound with the molecular formula C₁₁H₂₆O₃Si₂ and a molar mass of 262.5 g/mol. It features a glycidoxypropyl group (epoxy-terminated) attached to a pentamethyldisiloxane backbone, making it highly reactive in crosslinking applications. Key physical properties include a boiling point of 81°C, density of 0.91 g/cm³, and refractive index of 1.4267 . Its epoxy group enables covalent bonding with hydroxyl, amino, or carboxyl groups, which is exploited in polymer modification, adhesives, and coatings .

In electronics, it enhances the stability of conductive polymers like PEDOT:PSS by forming water-resistant networks . In cosmetics, it modifies epsilon-polylysine to create durable, film-forming materials . Its low sensitivity to neutral water allows controlled hydrolysis, making it suitable for applications requiring moderate reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Glycidoxypropyl)pentamethyldisiloxane typically involves the reaction of glycidol with pentamethyldisiloxane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Glycidol+Pentamethyldisiloxane→this compound

The reaction is usually conducted at room temperature with a catalyst such as a Lewis acid or a base to facilitate the reaction. The product is then purified through distillation or chromatography to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production rates. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Glycidoxypropyl)pentamethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The glycidoxy group can be oxidized to form corresponding diols or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The glycidoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

Oxidation: Diols, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Amines, thiols, ethers

Applications De Recherche Scientifique

Medical and Cosmetic Applications

GP-PMDS is utilized in the formulation of biocompatible films for medical and cosmetic uses. Its ability to form flexible, breathable films makes it suitable for:

- Liquid Bandages : The compound can be mixed with polyvinyl acetal (PVA) to create a film that adheres well to skin, providing a protective barrier while allowing moisture to escape .

- Antimicrobial Sealants : It can be incorporated into compositions that serve as antimicrobial barriers, enhancing the protective qualities of topical applications .

- Scar Camouflage and Body Paints : The film-forming properties allow for effective coverage while maintaining skin health .

Case Study: Antimicrobial Sealants

A study demonstrated that when GP-PMDS was combined with PVA and an antimicrobial agent, the resulting composition exhibited excellent adhesion and flexibility, making it suitable for use as a liquid bandage .

Adhesion Promoters in Coatings

In materials science, GP-PMDS is employed as an adhesion promoter in epoxy resin systems. By modifying the rheological behavior of epoxy resins, it improves their performance in coatings and composite materials:

- Improved Adhesion : The incorporation of GP-PMDS enhances the bond strength between epoxy coatings and substrates such as metals and plastics .

- Controlled Release Mechanisms : It facilitates controlled release properties in coatings, making them suitable for specialized applications like drug delivery systems .

Data Table: Properties of GP-PMDS in Coatings

| Property | Value |

|---|---|

| Viscosity (cSt) | 45-55 |

| Refractive Index | 1.4267 |

| Density | 0.915 g/mL |

| Flash Point | 83°C |

Industrial Applications

Beyond medical and cosmetic uses, GP-PMDS finds applications in various industrial formulations:

- Silicone Resin Modifiers : It acts as a modifier for silicone resins, enhancing their mechanical properties and thermal stability .

- Surface Treatment Agents : Due to its low viscosity and high thermal stability, GP-PMDS is used as a surface treatment agent in various industrial processes .

Case Study: Surface Treatments

In industrial settings, GP-PMDS has been used effectively to enhance the water-repellent properties of surfaces treated with silicone-based products, demonstrating its versatility across applications .

Mécanisme D'action

The mechanism of action of (3-Glycidoxypropyl)pentamethyldisiloxane involves its ability to form strong covalent bonds with various substrates. The glycidoxy group reacts with nucleophiles to form stable linkages, while the pentamethyldisiloxane backbone provides flexibility and hydrophobicity. This combination of properties makes it an effective coupling agent and modifier in various applications .

Comparaison Avec Des Composés Similaires

Below is a comparative analysis of (3-Glycidoxypropyl)pentamethyldisiloxane with structurally analogous siloxanes, focusing on substituent effects, reactivity, and applications.

Reactivity and Stability

- Epoxy vs. Methoxy Groups: The glycidoxy group in this compound provides controlled crosslinking, whereas (3-glycidyloxypropyl)trimethoxysilane’s methoxy groups hydrolyze rapidly in water, forming silanol networks more quickly .

- Chloropropyl vs. Aminopropyl: The chloro substituent in (3-Chloropropyl)pentamethyldisiloxane is highly electrophilic, enabling nucleophilic substitution (e.g., with amines), while the amino group in (3-Aminopropyl)pentamethyldisiloxane facilitates conjugation with carbonyl compounds or metal ions .

- Methacryloxy Functionality : Methacryloxypropylpentamethyldisiloxane undergoes radical polymerization, making it ideal for UV-curable silicones, unlike the thermally cured epoxy variant .

Application-Specific Performance

- Electronics : This compound outperforms (3-glycidyloxypropyl)trimethoxysilane in moisture resistance for PEDOT:PSS films due to its hydrophobic siloxane backbone .

- Cosmetics: Its epoxy group enables covalent grafting to biopolymers like epsilon-polylysine, enhancing film durability compared to non-reactive siloxanes .

- Intermediates: Chloro- and amino-substituted derivatives are preferred for synthesizing ionic liquids or functionalized surfaces, whereas methacryloxy variants are tailored for photopolymerization .

Research Findings

Crosslinking Efficiency : In PEDOT:PSS, This compound achieves 85% reduction in delamination compared to unmodified films, while trimethoxysilane analogs require higher concentrations for similar effects .

Synthetic Routes : The compound is synthesized via hydrosilylation of 3,3-dimethoxypropene with pentamethyldisiloxane, yielding >90% purity after distillation .

Thermal Stability : Decomposition begins at 220°C, superior to chloropropyl derivatives (180°C) but inferior to methacryloxy variants (250°C) .

Activité Biologique

(3-Glycidoxypropyl)pentamethyldisiloxane (CAS No. 18044-44-5) is a siloxane compound that exhibits significant biological activity, particularly in the fields of material science and biomedicine. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique siloxane backbone and glycidoxypropyl functional group. Its molecular formula is , with a molecular weight of approximately 250.48 g/mol. The compound's structure allows it to interact with various biological systems, making it a subject of interest in both industrial and therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids. This interaction can lead to:

- Cell adhesion : The glycidoxy group facilitates adhesion to cell surfaces, promoting biocompatibility in biomedical applications.

- Cross-linking : It can act as a cross-linking agent in polymer matrices, enhancing mechanical properties and stability.

- Reactive oxygen species (ROS) generation : Some studies suggest that siloxanes can induce oxidative stress in cells, potentially leading to cytotoxic effects under certain conditions.

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity depending on concentration and exposure time. A study conducted on human fibroblast cells revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 60 |

| 200 | 30 |

These results indicate that higher concentrations lead to decreased cell viability, suggesting a dose-dependent cytotoxic effect.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains demonstrated significant inhibition of growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound may have potential as an antimicrobial agent in medical applications.

Applications in Material Science

The incorporation of this compound into polymer matrices has been shown to enhance the mechanical properties of materials. For instance, in epoxy resins, the addition of this siloxane improves flexibility and thermal stability:

| Property | Control Epoxy | Modified Epoxy |

|---|---|---|

| Flexural Strength (MPa) | 80 | 100 |

| Glass Transition Temp (°C) | 55 | 70 |

This enhancement is attributed to the siloxane's ability to create a more interconnected network within the polymer matrix.

Case Studies

- Biomedical Applications : A study investigated the use of this compound as a coating for medical implants. Results showed improved biocompatibility and reduced inflammatory responses in animal models.

- Drug Delivery Systems : Research focused on utilizing this compound as a carrier for hydrophobic drugs demonstrated enhanced solubility and controlled release profiles, indicating its potential in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (3-Glycidoxypropyl)pentamethyldisiloxane and its derivatives?

- Methodological Answer : The compound is synthesized via controlled reactions with glycidoxypropyl groups. For example, in a methanol solution, this compound can react with polymers like ε-polylysine under mild heating (50°C) for 3 hours. The reaction involves dropwise addition of the siloxane to ensure controlled functionalization . Characterization typically employs gas chromatography (GC) and infrared (IR) spectroscopy to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- Gas Chromatography (GC) : To assess purity and monitor reaction progress .

- IR Spectroscopy : Identifies functional groups (e.g., Si-O-Si at 1030–1090 cm⁻¹, epoxy groups at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., m/z peaks for siloxane backbone) .

- HPLC : Used post-synthesis to quantify purity, especially in complex mixtures .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Flammability : Classified as a flammable liquid (UN 1993); store away from ignition sources and use explosion-proof equipment .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as siloxanes may irritate respiratory systems .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrosilylation of alkenes using this compound?

- Methodological Answer :

- Catalyst Selection : Platinum catalysts (e.g., chloroplatinic acid) are effective for Si-H bond activation. Catalyst loading as low as 0.01 mol% can drive reactions to completion .

- Flow Reactors : Continuous flow systems improve reproducibility and reduce side reactions. For example, a Pt@SiO₂-packed reactor at 0.5 mL/min flow rate ensures efficient mixing and heat transfer .

- Solvent Choice : Low-sulfur toluene minimizes catalyst poisoning, enhancing reaction efficiency .

Q. What strategies mitigate side reactions during the functionalization of siloxanes with epoxy groups?

- Methodological Answer :

- Temperature Control : Maintain reactions at 50–60°C to prevent epoxy ring-opening .

- Inert Atmosphere : Use nitrogen or argon to avoid oxidation of Si-H bonds .

- Real-Time Monitoring : Employ NMR spectroscopy (e.g., disappearance of Si-H peaks at ~4.5 ppm) to track reaction progress and detect intermediates .

Q. How is this compound utilized in the design of functional polymers?

- Methodological Answer :

- Crosslinking Agent : The epoxy group enables covalent bonding with amine- or hydroxyl-containing polymers (e.g., ε-polylysine), forming stable networks for biomedical coatings .

- Liquid Crystal Polymers (LCPs) : Copolymerization with mesogenic monomers (e.g., cyanobiphenyls) yields LCPs with tunable phase behavior. Purification via solvent extraction (e.g., ethyl acetate) ensures minimal residual monomers .

- Surface Modification : Siloxane derivatives grafted onto gold arrays (TFGAs) enhance biosensor stability via thiol-epoxy coupling .

Q. Data Contradictions and Resolution

- Synthetic Yields : reports high yields (>90%) for epoxy-polylysine conjugates, while hydrosilylation in requires multiple extractions to remove byproducts. Resolution: Optimize stoichiometry (e.g., excess siloxane for alkene hydrosilylation) and employ scavengers (e.g., TCEP for thiol-containing systems) .

- Reactivity of Epoxy Groups : shows no reaction with sulfonates under mild conditions, contrasting with rapid epoxy-amine reactions in . Resolution: Epoxy reactivity is pH-dependent; acidic/basic conditions accelerate ring-opening .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 84.5 ± 9.0 °C (at 760 mmHg) | |

| Density | 0.758 g/cm³ | |

| Flammability Classification | UN 1993 (Flammable Liquid, Class 3) | |

| Common Applications | Polymer crosslinking, biosensors |

| Analytical Technique | Key Peaks/Features |

|---|---|

| IR Spectroscopy | Si-O-Si (1030–1090 cm⁻¹), epoxy (1250 cm⁻¹) |

| Mass Spectrometry | m/z 147 (M - CH₂CHMeCH₂Cl fragment) |

| ¹H NMR | Si-H δ ~4.5 ppm (disappears post-reaction) |

Propriétés

IUPAC Name |

dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWALDPIZVWXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434997 | |

| Record name | AGN-PC-0MY3L7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18044-44-5 | |

| Record name | AGN-PC-0MY3L7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.